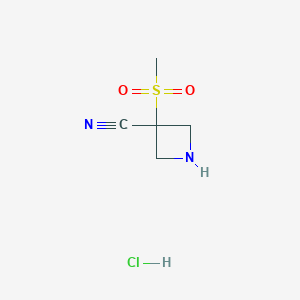

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride

Description

Chemical Name: 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride Molecular Formula: C₄H₁₀ClNO₂S Molecular Weight: 171.64 g/mol CAS No.: 1400764-60-4 Key Features:

- A four-membered azetidine ring substituted with a methanesulfonyl group and a nitrile (carbonitrile) group.

- The hydrochloride salt enhances stability and solubility in polar solvents.

- Utilized as a synthetic intermediate in pharmaceuticals, particularly for kinase inhibitors and receptor modulators due to its electron-withdrawing sulfonyl and nitrile groups .

Properties

Molecular Formula |

C5H9ClN2O2S |

|---|---|

Molecular Weight |

196.66 g/mol |

IUPAC Name |

3-methylsulfonylazetidine-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H |

InChI Key |

SPSVEEJPGMQHFM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1(CNC1)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Methodology:

Intramolecular Cyclization of β-Amino Alcohols:

A common route involves converting β-amino alcohols into azetidines via cyclization under dehydrating conditions. For example, the reaction of β-amino alcohols with dehydrating agents like phosphorus oxychloride or polyphosphoric acid facilitates ring closure.

Use of Strained Intermediates:

Alternatively, the synthesis of azetidine derivatives can proceed via the nucleophilic substitution of activated halides with amines, followed by ring closure under basic conditions.

Introduction of Methanesulfonyl Group

The key step for the preparation of 3-Methanesulfonylazetidine-3-carbonitrilehydrochloride is the selective sulfonylation at the nitrogen or the ring carbon.

Reaction Pathways:

-

Reacting the free azetidine with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine at low temperatures (-15°C to 0°C) ensures selective sulfonylation. The process is typically carried out under inert atmosphere to prevent side reactions.

-

The reaction conditions, including temperature, solvent, and stoichiometry, are optimized to favor N-methanesulfonylation without over-sulfonylation or ring opening.

Introduction of the Carbonitrile Group

The nitrile functionality at position 3 is introduced via nucleophilic substitution or via a cyanation process.

Strategies:

-

The azetidine sulfonamide intermediate can undergo nucleophilic substitution with cyanide sources such as sodium cyanide or trimethylsilyl cyanide (TMSCN) under controlled conditions, often in polar aprotic solvents like acetonitrile.

-

Alternatively, the azetidine ring can be functionalized with a suitable leaving group (e.g., halide) followed by nucleophilic substitution with cyanide.

Formation of Hydrochloride Salt

The final step involves protonation of the nitrogen atom to form the hydrochloride salt, enhancing compound stability and solubility.

Procedure:

The free base is treated with hydrochloric acid (HCl) in a suitable solvent such as ethanol or ethyl acetate at low temperatures (10–25°C).

The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Summary of the Synthetic Route

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Azetidine ring synthesis | Intramolecular cyclization | β-Amino alcohol derivatives | Strain-promoted ring closure |

| 2 | N-Sulfonylation | -15°C to 0°C | Methanesulfonyl chloride, pyridine | Selective sulfonylation |

| 3 | Cyanation | Room temp to 70°C | Sodium cyanide or TMSCN | Nucleophilic substitution |

| 4 | Salt formation | 0°C to room temp | HCl in ethanol | Protonation to hydrochloride |

Innovations and Green Chemistry Aspects

Recent patents and research emphasize environmentally benign approaches:

-

Traditional cyanide-based methods are replaced with safer cyanation reagents like TMSCN under controlled conditions.

-

Visible-light-mediated reactions, as reported in recent literature, enable sulfonylation and cyanation without heavy metal catalysts, reducing environmental impact.

-

The use of inexpensive precursors such as 2,2-dimethylolmalonic acid derivatives reduces overall synthesis costs by over 30%, as indicated in patent CN108069889B.

Data Tables and Reaction Conditions

| Reaction Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Azetidine ring synthesis | β-Amino alcohol derivatives | -20°C to 25°C | 12–24 h | 70–85% | Intramolecular cyclization |

| N-Sulfonylation | MsCl, pyridine | -15°C to 0°C | 12–36 h | 80–90% | Selective sulfonylation |

| Cyanation | TMSCN or NaCN | 25°C to 70°C | 8–24 h | 75–88% | Nucleophilic substitution |

| Hydrochloride salt formation | HCl in ethanol | 0°C to 25°C | 1–3 h | Quantitative | Protonation |

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylazetidine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Azetidine Hydrochloride Salts

The following table highlights structural differences and key properties of analogous azetidine derivatives:

Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups :

- The sulfonyl (-SO₂-) and nitrile (-CN) groups in the target compound enhance electrophilicity, facilitating nucleophilic substitutions .

- Fluorinated derivatives (e.g., 3-Fluoroazetidine) exhibit strong electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Methylthio (-SMe) in 3-(Methylsulfanyl)azetidine-3-carbonitrile offers reduced oxidation stability compared to sulfonyl groups .

Solubility and Stability :

- The hydrochloride salt form improves aqueous solubility across all compounds.

- Carboxylate derivatives (e.g., Methyl azetidine-3-carboxylate) demonstrate higher polarity, favoring solubility in polar aprotic solvents .

Biological Activity

3-Methanesulfonylazetidine-3-carbonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C5H8ClN2O2S

- Molecular Weight : 196.65 g/mol

- IUPAC Name : 3-methanesulfonylazetidine-3-carbonitrile hydrochloride

- CAS Number : [insert CAS number]

The biological activity of 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

- Receptor Modulation : It may also act on specific receptors, altering their signaling pathways and contributing to its biological effects.

Biological Activity

Research indicates that 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The ability to inhibit enzymes linked to inflammation suggests therapeutic potential in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Some studies have indicated that this compound could exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology.

Research Findings

Several studies have investigated the biological activity of 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride:

Table 1: Summary of Research Findings

Case Studies

A few notable case studies have highlighted the potential applications of 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride:

Case Study 1

In a study focusing on its antimicrobial properties, researchers treated bacterial cultures with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its viability as an antimicrobial agent.

Case Study 2

Another investigation assessed the anti-inflammatory effects in a model of acute inflammation. The compound significantly reduced edema and cytokine levels compared to controls, supporting its role as an anti-inflammatory agent.

Q & A

Basic: What are the common synthesis routes for 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves functionalizing azetidine rings via nucleophilic substitution or sulfonylation. A validated route includes:

Azetidine Ring Formation : Cyclization of β-amino alcohols or nitriles under acidic conditions .

Sulfonylation : Reacting the azetidine intermediate with methanesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl .

Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 columns, acetonitrile/water gradient) to achieve >95% purity .

Key Considerations : Control reaction temperature (0–5°C during sulfonylation) and monitor pH to prevent ring-opening side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : H and C NMR to verify azetidine ring geometry, sulfonyl group integration, and nitrile resonance .

- FT-IR : Peaks at ~2250 cm (C≡N stretch) and ~1150 cm (S=O stretch) .

- Purity Assessment :

- HPLC-UV (reverse-phase, 254 nm) with calibration against certified standards .

- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns .

Advanced: How can researchers design experiments to study its interaction with biological targets?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with known affinity for sulfonamide or nitrile motifs (e.g., carbonic anhydrases, kinases) .

- Binding Assays :

- Negative Controls : Use structurally similar but inactive analogs (e.g., des-sulfonyl derivatives) to confirm specificity .

Advanced: How do structural analogs (e.g., 3-ethylazetidine derivatives) differ in reactivity or bioactivity?

Methodological Answer:

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- Storage : Airtight container under argon at –20°C to prevent hydrolysis of the nitrile group .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Linearity : Test concentrations from 0.1–100 µg/mL in buffer/plasma (R ≥ 0.995 required) .

- Recovery Studies : Spike biological samples (e.g., serum) and compare LC-MS/MS results to theoretical values (acceptance: 85–115%) .

- Stability : Assess freeze-thaw (3 cycles) and short-term (24 hr, room temp) stability; degradation >10% invalidates the method .

Advanced: How should contradictory data on bioactivity (e.g., enzyme inhibition vs. no effect) be resolved?

Methodological Answer:

- Replicate Studies : Repeat assays in triplicate across independent labs to rule out protocol variability .

- Structural Reanalysis : Verify compound integrity post-assay via NMR to check for decomposition .

- Target Profiling : Use proteomic approaches (e.g., affinity chromatography-mass spectrometry) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.